REACTION_CXSMILES
|
[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])[C:6]=1[CH2:20][C:21]([OH:23])=O)([O-])=O>[Pd].CO>[CH3:16][CH2:15][CH2:14][N:13]([CH2:12][CH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]2[NH:2][C:21](=[O:23])[CH2:20][C:6]=12)[CH2:17][CH2:18][CH3:19].[ClH:1] |f:0.1,4.5|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(C(=CC=C1)CCN(CCC)CCC)CC(=O)O
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to obtain clear solution
|
Type
|
DISTILLATION
|
Details
|
Methanol is distilled out under vacuum at 50° C
|
Type
|
ADDITION
|
Details
|
Isopropanol (100 ml) is added to the residue and it
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])[C:6]=1[CH2:20][C:21]([OH:23])=O)([O-])=O>[Pd].CO>[CH3:16][CH2:15][CH2:14][N:13]([CH2:12][CH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]2[NH:2][C:21](=[O:23])[CH2:20][C:6]=12)[CH2:17][CH2:18][CH3:19].[ClH:1] |f:0.1,4.5|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(C(=CC=C1)CCN(CCC)CCC)CC(=O)O
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to obtain clear solution
|
Type
|
DISTILLATION
|
Details
|
Methanol is distilled out under vacuum at 50° C
|
Type
|
ADDITION
|
Details
|
Isopropanol (100 ml) is added to the residue and it
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |